Benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a tetrahydropyridin-2-one analogue of 1,4-dihydropyridine-type calcium antagonists. [] It serves as a valuable starting material for synthesizing various heterocyclic compounds with potential biological activity. [] This compound has drawn attention in scientific research due to its structural similarities to molecules exhibiting diverse pharmacological properties, particularly those relevant to cardiovascular and antimalarial research.
Molecular Structure Analysis
The molecular structure of benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate exhibits a central heterocyclic ring with a flat-boat conformation, a characteristic feature also found in similar 1,4-dihydropyridines. [] This conformation plays a crucial role in influencing its interactions with biological targets and its overall pharmacological properties.
Chemical Reactions Analysis
Benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate serves as a versatile building block for synthesizing a diverse range of heterocyclic compounds. For example, it can be used to prepare tricyclic benzo[c][2,7]naphthyridines, which are further modified to create analogues of known antimalarials like Amodiaquine, Chloroquine, Cycloquine, and Pyronaridine. [] These analogues can then be screened for their inhibitory effects on Plasmodium falciparum growth. Additionally, this compound can be converted into a nicotinic acid ester, which reacts with bisnucleophiles to yield various fused heterocycles. []
Applications
Antimalarial Drug Development: This compound is utilized as a key intermediate in the synthesis of novel antimalarial drug candidates. []
Synthesis of Biologically Active Heterocycles: It serves as a precursor for preparing diverse heterocyclic structures with potential pharmacological activities. [, ]
Exploration of Structure-Activity Relationships: This compound and its derivatives are useful tools for understanding the relationship between molecular structure and biological activity, particularly in the context of calcium channel modulation and antimalarial activity. [, , , ]
Compound Description: Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-nitrophenyl)-6-oxopyridine-3-carboxylate is a tetrahydropyridin-2-one analog of 1,4-dihydropyridine-type calcium antagonists. Its crystal structure reveals a flat-boat conformation of the central heterocyclic ring, similar to 1,4-dihydropyridines, with the difference being in the position and orientation of the NH moiety [].
Relevance: This compound is structurally very similar to benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. The key difference is the ester group, which is a methyl ester in this compound and a benzyl ester in the target compound. Both belong to the tetrahydropyridin-2-one class, which are analogs of 1,4-dihydropyridine calcium channel antagonists. []
Compound Description: 2-Chloro-4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenol is a key structural component of ATI22-107, a novel dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase (PDE-III) and the L-type calcium channel (LTCC) []. It is incorporated into the structure of ATI22-107 via a complex series of chemical modifications.
Relevance: Although this compound doesn't share the core tetrahydropyridine structure of benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, it represents a key structural feature within the broader context of dihydropyridinone and tetrahydropyridazinone cardiotonics discussed in the papers. Its presence in ATI22-107, a compound designed to target similar pharmacological endpoints as 1,4-dihydropyridines, highlights the structural and functional relationships between these classes. []
Compound Description: 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one is a potent cardiotonic compound. Research has shown that incorporating a spirocycloalkyl ring at the 3-position of the indolone moiety retains inotropic activity, with potency inversely related to ring size [].
Relevance: This compound shares the tetrahydropyridazinone motif with ATI22-107, further highlighting the importance of this structural feature in cardiotonic activity. Though it lacks the core structure of benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, its inclusion emphasizes the diverse range of structures that exhibit cardiotonic properties, potentially through similar mechanisms involving PDE-III inhibition. [, ]
Compound Description: LY195115, also known as 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)-2H-indol-2-one, is a potent cardiotonic and a competitive inhibitor of sarcoplasmic reticulum derived phosphodiesterase (SR-PDE) []. Its three-dimensional structure has been mapped using X-ray crystallography, revealing a planar structure with minor nonplanarity in the geminal methyl substituents and the C5' methylene unit [].
Relevance: This compound, like the previous indol-2-one derivative, highlights the structural and functional relationships between dihydropyridazinones and cardiotonic activity. Though it does not share the core structure of benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, its potent inotropic activity and PDE inhibitory properties reinforce the shared pharmacological space occupied by these compounds. []
Compound Description: NZ-105 is a novel calcium antagonist and antihypertensive agent. It is a 1,4-dihydropyridine derivative with a bulky 2-[benzyl(phenyl)amino]ethyl ester group at the 3-position and a phosphonate group at the 5-position [, ]. Its calcium antagonism activity resides in the S isomer [].
Relevance: This compound belongs to the 1,4-dihydropyridine class of calcium antagonists, directly relating it to benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, which is an analog of 1,4-dihydropyridines. NZ-105 showcases the structural diversity within this class and its potential for developing novel therapeutic agents targeting calcium channels. [, , ]
Compound Description: This compound is the pure (-)-enantiomer of [[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl] hydrozono] propanedinitrile, a potent cardiotonic agent []. Its synthesis involves a chiral resolution using L-tartaric acid to obtain the optically pure (-)-enantiomer of the intermediate 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazine-3(2H)-one [].
Relevance: This compound is levosimendan, a clinically-used cardiotonic drug, sharing the tetrahydropyridazinone motif with ATI22-107. Although levosimendan has a different core structure than benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, its mechanism of action involves calcium sensitization, highlighting the overlapping pharmacological space between calcium channel antagonists and calcium sensitizers. []
Compound Description: LY186126 is a tritium-labeled analog of indolidan, a potent phosphodiesterase-inhibitor cardiotonic. It has high binding affinity to myocardial membrane vesicles, with Kd and Bmax values of 4.1 nM and 383 fmol/mg protein, respectively [].
Relevance: This compound, with its tetrahydropyridazinone structure and activity as a phosphodiesterase inhibitor, further exemplifies the structural and functional connections between these classes of compounds. It is indirectly related to benzyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate through the broader context of dihydropyridinones and their potential interactions with cardiac PDE. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.